molecular formula C8H16N2O B14544848 N'-(2,4-Dimethylpentan-3-ylidene)formohydrazide CAS No. 62104-17-0

N'-(2,4-Dimethylpentan-3-ylidene)formohydrazide

Cat. No.: B14544848
CAS No.: 62104-17-0
M. Wt: 156.23 g/mol
InChI Key: UDPMQFDAZPOXNN-UHFFFAOYSA-N
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Description

N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide is a chemical compound with a unique structure that includes a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide typically involves the reaction of 2,4-dimethylpentan-3-one with formohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide may involve larger-scale equipment and more efficient reaction conditions. Continuous flow reactors and automated systems can be used to optimize the reaction parameters and increase the yield of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazines or other reduced forms.

Scientific Research Applications

N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity. Additionally, the compound may interfere with cellular pathways, affecting processes such as cell division or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylpentan-3-ylideneamino)acetamide
  • N-(2,4-Dimethylpentan-3-ylideneamino)pentanamide
  • N’-(2,4-Dimethylpentan-3-ylidene)furan-2-carbohydrazide

Uniqueness

N’-(2,4-Dimethylpentan-3-ylidene)formohydrazide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62104-17-0

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-ylideneamino)formamide

InChI

InChI=1S/C8H16N2O/c1-6(2)8(7(3)4)10-9-5-11/h5-7H,1-4H3,(H,9,11)

InChI Key

UDPMQFDAZPOXNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NNC=O)C(C)C

Origin of Product

United States

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